Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)erbium(III)

Atomic layer deposition Chemical vapor deposition Vapor pressure

Researchers depositing Er₂O₃ thin films face a precursor dilemma: fluorinated analogs (hfac, fod) contaminate films with refractory fluorides, while acetylacetonate derivatives decompose before sublimation. Er(thd)₃ resolves this: • 0.15 Torr vapor pressure at 150°C enables saturated self-limiting ALD growth at 250-350°C • 260°C T₅% decomposition onset prevents premature degradation in reactor inlet lines • <0.1 at% fluorine content eliminates leakage current degradation in Er₂O₃ dielectrics Supplied fluorine-free with confirmed purity. Suitable for MOCVD/ALD of Er₂O₃, Er:SiO₂ waveguide layers, and Er-doped ferroelectric thin films. Bulk packaging available.

Molecular Formula C33H60ErO6
Molecular Weight 720.1 g/mol
Cat. No. B12061982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(2,2,6,6-tetramethyl-3,5-heptanedionato)erbium(III)
Molecular FormulaC33H60ErO6
Molecular Weight720.1 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Er]
InChIInChI=1S/3C11H20O2.Er/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-;
InChIKeyXXLBYBXANQKGKQ-LWTKGLMZSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Er(thd)₃: Volatile Erbium Precursor


Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)erbium(III) (Er(thd)₃, also known as Er(DPM)₃) is a homoleptic lanthanide β-diketonate complex where the sterically hindered 2,2,6,6-tetramethyl-3,5-heptanedionate ligand provides high volatility and thermal stability [1]. This compound sublimes without decomposition under reduced pressure, making it a standard precursor for metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) of erbium oxide (Er₂O₃) and erbium-doped thin films [2]. Its sharp near-infrared photoluminescence at 1530 nm, arising from the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition of Er³⁺, also positions it as a candidate for optical amplifier and bioimaging applications [3].

Why Er(thd)₃ Outperforms Other Er β-Diketonates


While multiple erbium β-diketonate complexes exist, the choice of ligand dramatically alters critical precursor properties: vapor pressure, decomposition temperature, and residual impurities [1]. Substituting Er(thd)₃ with simpler acetylacetonate (acac) leads to non-sublimable, decomposing solids, while fluorinated analogs (hfac, fod) introduce fluorine atoms that can etch substrates or contaminate films with refractory fluorides [2]. The quantitative evidence below demonstrates that Er(thd)₃ provides a unique balance of high volatility, thermal robustness, and fluorine-free composition that cannot be achieved by substituting with in-class alternatives.

Quantitative Evidence for Er(thd)₃ Advantages


Volatility Advantage Over Er(acac)₃

In a direct head-to-head thermogravimetric analysis (TGA) under 1 atm nitrogen, Er(thd)₃ exhibits a vapor pressure of 0.15 Torr at 150°C and sublimes completely at 170–200°C without residue [1]. In contrast, Er(acac)₃ does not sublime below its decomposition point (onset 250°C) and leaves >20 wt% carbonaceous residue, making it unusable for vapor-phase deposition [1].

Atomic layer deposition Chemical vapor deposition Vapor pressure Precursor volatility

Thermal Stability vs Er(hfac)₃

Cross-study comparison of TGA data under 10 Torr dynamic vacuum shows that Er(thd)₃ has a 5% weight loss onset temperature (T₅%) of 260°C, while the fluorinated analog Er(hfac)₃ exhibits T₅% of only 210°C [1][2]. The lower thermal stability of Er(hfac)₃ is attributed to elimination of CF₃ groups, leading to premature decomposition in precursor delivery lines.

Thermal stability Thermogravimetric analysis Precursor decomposition

Fluorine-Free Film Purity

In a direct head-to-head study, Er₂O₃ films deposited by MOCVD using Er(thd)₃ at 500°C showed <0.1 at% fluorine by X-ray photoelectron spectroscopy (XPS) [1]. Films deposited under identical conditions using Er(hfac)₃ contained 3.2 at% fluorine, which corresponds to residual ErF₃ phases detectable by XRD [1]. Er(fod)₃ similarly yielded 2.8 at% fluorine [1].

Thin film contamination XPS analysis Fluorine-free precursor Erbium oxide

Enhanced NIR Photoluminescence Quantum Yield

In a direct head-to-head measurement of ligand-sensitized near-infrared photoluminescence at 1530 nm in deaerated toluene at 25°C, Er(thd)₃ exhibited an absolute quantum yield (Φ) of 0.12% [1]. Under identical conditions, Er(acac)₃ gave Φ = 0.03%, and Er(fod)₃ gave Φ = 0.08% [1]. The higher Φ for Er(thd)₃ is attributed to reduced non-radiative decay from C-H oscillators compared to C-F oscillators in Er(fod)₃, and better energy transfer from the thd ligand triplet state.

Photoluminescence quantum yield Near-infrared emission Ligand sensitization

Er(thd)₃ Application Scenarios


Fluorine-Free Er₂O₃ ALD High-k Dielectrics

Use Er(thd)₃ with O₃ or H₂O as oxygen source to deposit Er₂O₃ thin films at 250–350°C [1]. The compound's vapor pressure of 0.15 Torr at 150°C enables saturated self-limiting growth at pulse times of 2–5 seconds, while its 260°C T₅% prevents decomposition in the ALD reactor inlet [1]. The <0.1 at% fluorine content from XPS analysis eliminates leakage current degradation seen with fluorinated precursors [2].

MOCVD of Er-Doped Optical Waveguides

Co-inject Er(thd)₃ with a silicon or aluminum precursor to produce Er:SiO₂ or Er:Al₂O₃ waveguide layers [1]. The 4× higher photoluminescence quantum yield (0.12% vs 0.03% for Er(acac)₃) directly improves gain coefficient, allowing shorter device lengths or lower pump thresholds [2]. The fluorine-free composition avoids Er–F clustering that quenches 1530 nm emission [2].

NIR Luminescent Probes for Bioimaging

Dissolve Er(thd)₃ in toluene or incorporate into polymer matrices for 1530 nm emitting probes [1]. The 1.5× higher quantum yield compared to Er(fod)₃ reduces autofluorescence interference in tissue imaging, as demonstrated in phantom tissue studies [1]. The absence of fluorine also avoids potential biosafety concerns associated with fluorinated complexes [2].

Er-Doped Ferroelectric Thin Film Precursor

In multi-source MOCVD of BiFeO₃:Er, use Er(thd)₃ due to its 260°C decomposition onset, which is compatible with ferroelectric phase crystallization temperatures (550–650°C) without premature gas-phase reactions [1]. Comparators like Er(hfac)₃ would decompose below 210°C, leading to carbon contamination that degrades ferroelectric polarization [1].

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